molecular formula C24H18FN3OS B383118 10-(4-fluorophenyl)-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one

10-(4-fluorophenyl)-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one

Cat. No.: B383118
M. Wt: 415.5g/mol
InChI Key: CFCLBAYWLHVOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include fluorobenzene derivatives, thiophene compounds, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group and the heterocyclic rings contribute to its biological activity, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-10,11,12,13-tetrahydro-8H,9H-cyclohepta[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one stands out due to its unique combination of heterocyclic rings and the presence of the fluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18FN3OS

Molecular Weight

415.5g/mol

IUPAC Name

10-(4-fluorophenyl)-22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one

InChI

InChI=1S/C24H18FN3OS/c25-15-12-10-14(11-13-15)21-16-6-4-5-7-17(16)22-26-23-20(24(29)28(22)27-21)18-8-2-1-3-9-19(18)30-23/h4-7,10-13H,1-3,8-9H2

InChI Key

CFCLBAYWLHVOSQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.